molecular formula C14H23N3O5S B2760413 Ethyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperazine-1-carboxylate CAS No. 1428372-82-0

Ethyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B2760413
CAS No.: 1428372-82-0
M. Wt: 345.41
InChI Key: RTMSLWOBXWFTFP-UHFFFAOYSA-N
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Description

Ethyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, an azetidine ring, and a cyclopropylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) to form azetidine derivatives . The piperazine ring can be introduced through a subsequent reaction with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or azetidine rings, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,3-butadienoate: A precursor in the synthesis of azetidine derivatives.

    Cyclopropylsulfonyl azetidine: A related compound with similar structural features.

    Piperazine derivatives: Compounds containing the piperazine ring, widely used in pharmaceuticals.

Uniqueness

Ethyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperazine-1-carboxylate is unique due to the combination of its structural elements, which confer specific chemical and biological properties

Properties

IUPAC Name

ethyl 4-(1-cyclopropylsulfonylazetidine-3-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O5S/c1-2-22-14(19)16-7-5-15(6-8-16)13(18)11-9-17(10-11)23(20,21)12-3-4-12/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMSLWOBXWFTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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